Acetic acid;2-phenylmethoxypropane-1,3-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-phenylmethoxypropane-1,3-diol typically involves the acetylation of 2-benzyloxy-1,3-propanediol. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-phenylmethoxypropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Glycerol derivatives.
Substitution: Various substituted glycerol derivatives depending on the substituent introduced.
Scientific Research Applications
Acetic acid;2-phenylmethoxypropane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for diols.
Biology: Employed in the study of enzyme-catalyzed reactions involving glycerol derivatives.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of acetic acid;2-phenylmethoxypropane-1,3-diol involves its interaction with various molecular targets. The acetyl groups can undergo hydrolysis to release acetic acid, which can then participate in metabolic pathways. The benzyloxy group can be cleaved under specific conditions, releasing benzyl alcohol, which can be further metabolized .
Comparison with Similar Compounds
Similar Compounds
1,3-diacetoxy-2-methoxy-propane: Similar structure but with a methoxy group instead of a benzyloxy group.
1,3-diacetoxy-2-ethoxy-propane: Similar structure but with an ethoxy group instead of a benzyloxy group.
1,3-diacetoxy-2-propoxy-propane: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
Acetic acid;2-phenylmethoxypropane-1,3-diol is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
CAS No. |
62067-18-9 |
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Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
acetic acid;2-phenylmethoxypropane-1,3-diol |
InChI |
InChI=1S/C10H14O3.C2H4O2/c11-6-10(7-12)13-8-9-4-2-1-3-5-9;1-2(3)4/h1-5,10-12H,6-8H2;1H3,(H,3,4) |
InChI Key |
CPGLJDZUDNRUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)COC(CO)CO |
Origin of Product |
United States |
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